Phenol, 2,6-dimethyl-4-(phenylazo)-

Description

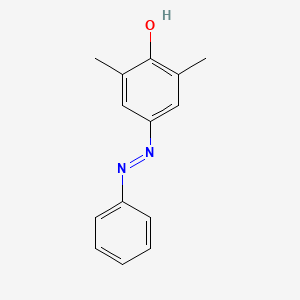

Phenol, 2,6-dimethyl-4-(phenylazo)- is an azo-phenol derivative characterized by a central phenol ring substituted with two methyl groups at the 2- and 6-positions and a phenylazo group (-N=N-C₆H₅) at the 4-position. Azo compounds are renowned for their vivid colors and applications in dyes, sensors, and pharmaceuticals. The methyl groups enhance steric hindrance and electron-donating effects, influencing solubility, stability, and spectral properties .

Properties

CAS No. |

2786-80-3 |

|---|---|

Molecular Formula |

C14H14N2O |

Molecular Weight |

226.27 g/mol |

IUPAC Name |

2,6-dimethyl-4-phenyldiazenylphenol |

InChI |

InChI=1S/C14H14N2O/c1-10-8-13(9-11(2)14(10)17)16-15-12-6-4-3-5-7-12/h3-9,17H,1-2H3 |

InChI Key |

ZWLHBJXWUXPCHO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)N=NC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenol, 2,6-dimethyl-4-(phenylazo)- can be synthesized through a diazotization reaction followed by azo coupling. The process typically involves the following steps:

Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

Azo Coupling: The diazonium salt is then reacted with 2,6-dimethylphenol under basic conditions to form the azo compound.

Industrial Production Methods

In industrial settings, the synthesis of Phenol, 2,6-dimethyl-4-(phenylazo)- follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,6-dimethyl-4-(phenylazo)- undergoes various chemical reactions, including:

Oxidation: The azo group can be oxidized to form nitro compounds.

Reduction: The azo group can be reduced to form amines.

Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Corresponding amines.

Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

Phenol, 2,6-dimethyl-4-(phenylazo)- has several applications in scientific research:

Chemistry: Used as a dye and pigment in various chemical processes.

Biology: Employed in staining techniques for microscopy.

Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of colored plastics, textiles, and inks.

Mechanism of Action

The mechanism of action of Phenol, 2,6-dimethyl-4-(phenylazo)- involves its interaction with molecular targets through the azo group. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of Phenol, 2,6-dimethyl-4-(phenylazo)- and analogous azo-phenol compounds:

Key Observations:

Azo Group Substitution: Electron-withdrawing groups (e.g., -NO₂ in 2,6-Dimethyl-4-[(4-nitrophenyl)azo]phenol) red-shift absorption spectra due to enhanced conjugation, whereas electron-donating groups (e.g., -OCH₃ in PAHFUA) stabilize the azo linkage .

Spectroscopic Trends: ¹H-NMR: Methyl groups at δ ~2.2 ppm are consistent across dimethyl-substituted analogs. Aromatic proton signals vary based on substituent electronegativity and conjugation . IR: Azo (-N=N-) stretches typically appear at 1400–1600 cm⁻¹, while phenolic -OH stretches range from 3200–3600 cm⁻¹ .

Diazotization: Common for azo compounds; Phenol, 2,6-dimethyl-4-[(4-nitrophenyl)azo]- is synthesized via coupling reactions between diazonium salts and phenolic substrates .

Solvatochromism :

- Compounds like PAHFUA exhibit solvatochromic behavior, where solvent polarity alters absorption maxima. The target compound likely shares this property due to its conjugated azo system .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.